1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the pyrrolidine and pyridine moieties. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols or amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a candidate for drug development and biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyridine moiety may also play a role in binding to specific targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide include other thiadiazole derivatives and pyrrolidine-based compounds. These compounds share structural similarities but may differ in their specific functional groups and overall biological activities. The uniqueness of this compound lies in its combination of the thiadiazole and pyrrolidine rings, which may confer distinct properties and applications compared to other similar compounds .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c1-28-16-7-5-15(6-8-16)25-11-13(10-17(25)26)18(27)22-19-23-24-20(30-19)29-12-14-4-2-3-9-21-14/h2-9,13H,10-12H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIYGGZNVJCBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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